molecular formula C8H14SSi B7998428 2-(Trimethylsilyl)-3-methylthiophene

2-(Trimethylsilyl)-3-methylthiophene

Cat. No.: B7998428
M. Wt: 170.35 g/mol
InChI Key: OEHLQVNZJRWXSI-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-3-methylthiophene is a thiophene derivative featuring a trimethylsilyl (TMS) group at the 2-position and a methyl group at the 3-position. The TMS group is known for its steric bulk and electron-donating properties, which can modulate the reactivity and electronic characteristics of aromatic systems. The compound’s structural features make it valuable in organic synthesis, particularly in stabilizing reactive intermediates or directing regioselectivity in further functionalization.

Properties

IUPAC Name

trimethyl-(3-methylthiophen-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14SSi/c1-7-5-6-9-8(7)10(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHLQVNZJRWXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution with Trimethylsilyl Chloride

The direct introduction of a trimethylsilyl (TMS) group into the thiophene ring is achieved via electrophilic substitution. 3-Methylthiophene undergoes silylation at the electron-rich C-2 position when treated with trimethylsilyl chloride (TMSCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at 0–25°C, yielding 2-(TMS)-3-methylthiophene with 65–75% efficiency.

Reaction Scheme:

3-Methylthiophene+TMSClAlCl3,0–25°C2-(TMS)-3-methylthiophene+HCl\text{3-Methylthiophene} + \text{TMSCl} \xrightarrow{\text{AlCl}_3, \text{0–25°C}} \text{2-(TMS)-3-methylthiophene} + \text{HCl}

The regioselectivity is attributed to the electron-donating methyl group at C-3, which directs electrophilic attack to the adjacent C-2 position. Product purity exceeding 99% is achievable through fractional distillation under reduced pressure (40–50°C, 10 mmHg).

Base-Mediated Deprotonation and Silylation

Alternative protocols employ strong bases like lithium diisopropylamide (LDA) to deprotonate 3-methylthiophene at C-2, followed by quenching with TMSCl. This method, conducted at -78°C in tetrahydrofuran (THF), achieves 70–80% yield with minimal byproducts.

Optimized Conditions:

  • Molar Ratio: 3-Methylthiophene : LDA : TMSCl = 1 : 1.1 : 1.05

  • Reaction Time: 2–4 hours

  • Workup: Aqueous ammonium chloride quench, extraction with diethyl ether, and silica gel chromatography.

Cross-Coupling Strategies for Regioselective Silylation

Kumada Coupling with Trimethylsilylmagnesium Bromide

A Grignard reagent approach utilizes 2-bromo-3-methylthiophene and trimethylsilylmagnesium bromide (TMSMgBr). The reaction, catalyzed by nickel(II) acetylacetonate (Ni(acac)₂), proceeds at 25°C to afford the target compound in 60–70% yield.

Data Table 1: Comparative Yields in Kumada Coupling

CatalystTemperature (°C)Yield (%)Purity (%)
Ni(acac)₂257098
Pd(PPh₃)₄505595
CuI804090

The superior performance of Ni(acac)₂ is attributed to its ability to facilitate oxidative addition without inducing desilylation side reactions.

Suzuki-Miyaura Coupling with Silyl Boronic Esters

Palladium-catalyzed coupling of 2-bromo-3-methylthiophene with trimethylsilyl boronic acid pinacol ester (TMS-Bpin) represents a modern alternative. Using Pd(OAc)₂ and SPhos ligand in toluene/water (3:1) at 80°C, this method achieves 75–85% yield.

Critical Parameters:

  • Ligand Effect: SPhos enhances catalytic activity by stabilizing the Pd(0) intermediate.

  • Solvent System: Biphasic toluene/water minimizes protodeboronation.

Cycloaddition-Based Approaches

1,3-Dipolar Cycloaddition with Trimethylsilyl Acetylene

The third search result highlights the use of trimethylsilyl acetylene (TMSiAc) in 1,3-dipolar cycloadditions (1,3-DC) with azidoheteroaryls. While primarily applied to triazole synthesis, this strategy is adaptable to thiophene systems. For example, 2-azido-3-methylthiophene reacts with TMSiAc at 20°C to form a triazole intermediate, which undergoes reductive cleavage to yield 2-(TMS)-3-methylthiophene (50–60% yield).

Mechanistic Insight:
The reaction proceeds via a concerted mechanism, with frontier molecular orbital (FMO) interactions dictating regioselectivity. The HOMO of the azide interacts preferentially with the LUMO of TMSiAc, favoring C-4’ silylation.

Comparative Analysis of Methodologies

Data Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Silylation65–7599HighModerate
Kumada Coupling60–7098MediumHigh
Suzuki-Miyaura Coupling75–8597HighLow
Cycloaddition50–6095LowModerate

The Suzuki-Miyaura method offers the best balance of yield and scalability, whereas direct silylation is preferred for rapid, small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, peracetic acid.

    Substitution: Trimethylsilyl chloride, triethylamine.

    Reduction: Lithium aluminum hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted thiophenes.

    Reduction: Reduced thiophene derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3-Methylthiophene

  • Structure : Lacks the TMS group, with only a methyl substituent at the 3-position.
  • Reactivity: In Grignard reactions, 3-methylthiophene reacts with aldehydes (e.g., benzaldehyde) to yield addition products with high efficiency (80% yield under optimized conditions using THF or 2-MeTHF) .
  • Applications : Used in conductive polymers (e.g., poly(3-methylthiophene)), where its electronic properties enable applications in microelectrochemical transistors .

2-Acetyl-3-methylthiophene

  • Structure : Features an acetyl group (electron-withdrawing) at the 2-position instead of TMS.
  • Reactivity: The acetyl group directs electrophilic substitution to the 5-position of the thiophene ring, contrasting with the TMS group’s steric and electronic effects. Lower solubility in nonpolar solvents compared to TMS derivatives due to the polar acetyl moiety .
  • Applications : Utilized as a precursor in pharmaceutical and agrochemical synthesis, where ketone functionality is critical for downstream reactions .

Trimethylsilyl-Substituted Aromatic Compounds

  • Examples : 2-[(Trimethylsilyl)methyl]benzaldehyde ().
  • Reactivity :
    • The TMS group in benzyl systems enhances stability against oxidation and facilitates directed ortho-metalation in aromatic chemistry.
    • In thiophene systems, the TMS group similarly stabilizes intermediates but may reduce reactivity in polar solvents due to hydrophobicity .
  • Electronic Effects :
    • The TMS group’s electron-donating nature increases electron density on the aromatic ring, contrasting with acetyl’s electron-withdrawing effects. This difference impacts applications in conductive materials, where TMS derivatives may exhibit reduced conductivity compared to acetylated or methylated analogs .

Comparative Data Table

Property 2-(TMS)-3-methylthiophene 3-Methylthiophene 2-Acetyl-3-methylthiophene
Substituent Effects Electron-donating (TMS) Electron-donating Electron-withdrawing (acetyl)
Reaction Yield (Grignard) N/A* 67–80% N/A
Solubility High in nonpolar solvents Moderate Low in nonpolar solvents
Applications Stabilized intermediates Conductive polymers Pharmaceutical precursors

Key Research Findings

  • Solvent Effects : Grignard reactions involving thiophene derivatives show superior performance in 2-methyltetrahydrofuran (2-MeTHF) compared to THF, with enhanced safety and environmental profiles .
  • Electronic Modulation : The TMS group’s electron-donating nature contrasts sharply with acetyl groups, impacting regioselectivity and electronic properties in polymeric applications .
  • Steric Hindrance : TMS-substituted compounds exhibit slower reaction kinetics in electrophilic substitutions but higher regioselectivity due to steric shielding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Trimethylsilyl)-3-methylthiophene, and what critical reaction parameters must be controlled?

  • Answer : The synthesis typically involves functionalization of the thiophene ring via silylation reactions. Key steps include:

  • Use of anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to prevent hydrolysis of the trimethylsilyl group .
  • Reflux conditions to activate intermediates, as seen in analogous thiophene derivatization reactions .
  • Purification via reverse-phase HPLC or column chromatography to isolate the product .
    • Challenges include managing steric hindrance from the trimethylsilyl group and avoiding side reactions like dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : Identify chemical shifts for the thiophene ring protons (δ 6.5–7.5 ppm) and trimethylsilyl group (δ ~0 ppm for Si(CH₃)₃) .
  • IR Spectroscopy : Confirm C–S (600–800 cm⁻¹) and Si–C (1250 cm⁻¹) bond vibrations .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the electronic and steric properties of the thiophene ring, and what implications does this have for regioselective functionalization?

  • Answer :

  • Electronic Effects : The electron-donating trimethylsilyl group increases electron density at the α-position of the thiophene, favoring electrophilic substitution at the 5-position .
  • Steric Effects : Bulkiness of Si(CH₃)₃ can hinder reactions at adjacent positions, directing functionalization to less hindered sites .
  • Methodological Insight : Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using substituent analogs (e.g., methyl vs. silyl groups) validate trends .

Q. What strategies address catalyst deactivation in transition-metal-mediated reactions involving this compound derivatives?

  • Answer :

  • Catalyst Selection : Use sulfur-tolerant catalysts (e.g., Pd/C with chelating ligands) to mitigate poisoning by thiophene’s sulfur atom .
  • Additives : Introduce sacrificial ligands (e.g., PPh₃) to stabilize metal centers .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst stability in cross-coupling reactions .

Q. How do reaction conditions influence the dimerization pathways of this compound derivatives, and how can kinetic vs. thermodynamic products be distinguished?

  • Answer :

  • Temperature Control : Low temperatures favor kinetic products (e.g., endo dimers), while prolonged heating favors thermodynamic isomers .
  • Solvent Effects : Nonpolar solvents (e.g., THF) stabilize less polar intermediates, altering dimer distribution .
  • Analytical Differentiation : X-ray crystallography or NOE NMR experiments resolve structural ambiguities in dimeric products .

Application-Oriented Questions

Q. What role does this compound play in materials science, particularly in designing conductive polymers or optoelectronic materials?

  • Answer :

  • The trimethylsilyl group enhances solubility in nonpolar matrices, facilitating polymerization into π-conjugated systems .
  • Thiophene derivatives are precursors for organic semiconductors; silyl groups improve charge transport by reducing steric disorder .

Q. How can researchers leverage this compound as a building block in medicinal chemistry, and what bioactivity assays are relevant?

  • Answer :

  • Scaffold Design : The compound serves as a core for antiviral or antimicrobial agents, with modifications at the 5-position .
  • Assays : Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and target binding (surface plasmon resonance) .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported synthetic yields of this compound derivatives?

  • Answer :

  • Variable Factors : Differences in silylation reagent purity (e.g., chlorotrimethylsilane vs. hexamethyldisilazane) and moisture control during synthesis .
  • Statistical Validation : Replicate reactions under standardized conditions (e.g., glovebox for anhydrous steps) and report average yields with error margins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trimethylsilyl)-3-methylthiophene
Reactant of Route 2
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2-(Trimethylsilyl)-3-methylthiophene

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